1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl and methoxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating agents under controlled conditions . The methoxymethyl group can be introduced through nucleophilic substitution reactions involving methoxymethyl halides.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process includes the selective introduction of difluoromethyl and methoxymethyl groups, followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxymethyl halides, difluoromethylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its enhanced stability and activity
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxymethyl group may contribute to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- 1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
- 1-(Difluoromethyl)-3-(methoxymethyl)-1H-imidazole
Comparison: Compared to similar compounds, 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The difluoromethyl group provides a balance between lipophilicity and metabolic stability, while the methoxymethyl group enhances solubility and reactivity. These features make it a valuable compound in various applications, particularly in drug discovery and agrochemical development .
Properties
IUPAC Name |
1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-11-4-5-2-3-10(9-5)6(7)8/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKTYDSDOXFTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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